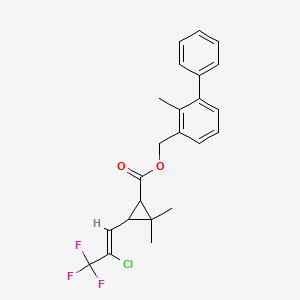

(Rac)-Bifenthrin

Description

Bifenthrin is a pyrethroid (type 1) insecticide that affects the nervous system of insects. Products containing bifenthrin include Talstar, Capture, Brigade, Bifenthrine, Ortho Home Defense Max, and Scotts LawnPro Step 3. The Bifenthrin Molecule, a 4th generation pyrethroid, was discovered and developed by FMC Corporation Pty Ltd it. Bifenthrin is virtually insoluble in water with a solubility of 0.1 mg/l. Given its low solubility, bifenthrin has high persistence in soil (half life = 7 days - 8 months) and consequently it is the longest residual termiticide currently registered on the market today. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides. (L811, L708, L860)

Properties

IUPAC Name |

(2-methyl-3-phenylphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFRMAHOUUJSGP-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)/C=C(/C(F)(F)F)\Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor. | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bifenthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup) | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium. 10th ed. Surrey, UK: The British Crop Protection Council, 1994., p. 97 | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium. 10th ed. Surrey, UK: The British Crop Protection Council, 1994., p. 97 | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 213 | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.2 g/cu m at 125 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48 | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg | |

| Details | MacBean C, ed; Bifenthrin (82657-04-3). In: e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. (2008-2010) | |

| Record name | Bifenthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | MacBean C, ed; Bifenthrin (82657-04-3). In: e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. (2008-2010) | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | MacBean C, ed; Bifenthrin (82657-04-3). In: e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. (2008-2010) | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid | |

CAS No. |

82657-04-3 | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

69 °C, 156.2 °F | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48 | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48 | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

(Rac)-Bifenthrin chemical structure and properties

(Rac)-Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agriculture and for public health pest control. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a racemic mixture of two enantiomers. Its chemical structure is characterized by a cyclopropanecarboxylate (B1236923) ester linked to a biphenyl (B1667301) methyl group.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value | Reference |

| Molecular Weight | 422.87 g/mol | [1][2][3][4] |

| Appearance | White to off-white waxy solid with a faint sweet smell. | [1][2][5] |

| Melting Point | 51-71 °C | [6][7][8] |

| Boiling Point | Decomposes before boiling. | [9] |

| Water Solubility | <1 µg/L to 0.1 mg/L | [1][10][11] |

| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25 °C | [10] |

| LogP (Octanol-Water Partition Coefficient) | >6 | [11] |

| Henry's Law Constant | 7.2 x 10⁻³ atm·m³/mol | [10] |

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound, classified as a Type I pyrethroid, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.[10][12] This interaction disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the target pest.[12]

The primary mechanism involves the modification of the gating kinetics of these channels. Bifenthrin (B131952) binds to the open state of the sodium channel, delaying its closure.[10][13] This prolonged opening results in a persistent influx of sodium ions, leading to membrane depolarization and repetitive neuronal firing.[1] While it is a Type I pyrethroid, some studies suggest it exhibits mixed Type I/II properties.[6]

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carbonyl chloride with 2-methyl-3-biphenylmethanol (B137470).[14]

Methodology:

-

Reaction Setup: 2-methyl-3-biphenylmethanol is dissolved in a suitable solvent such as toluene.[14]

-

Addition of Reagents: An acid scavenger, like an alkali or alkaline earth metal compound, is added to the mixture.[14]

-

Esterification: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carbonyl chloride is added dropwise to the reaction mixture under controlled temperature.[14]

-

Reaction Completion and Work-up: The reaction is monitored for completion. Upon completion, the mixture is washed, and the organic layer containing bifenthrin is separated.[9]

-

Purification: The crude product is then purified, often through crystallization, to yield this compound.[15]

Caption: General workflow for the synthesis of this compound.

Analytical Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of this compound and its metabolites.

HPLC Method for Enantiomeric Separation:

-

Column: Chiral stationary phase columns, such as Sumichiral OA-2500-I, are used for the separation of bifenthrin enantiomers.[16][17]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and ethanol.[16][17]

-

Detection: UV detection is commonly employed.[18]

-

Sample Preparation: Samples are dissolved in a suitable organic solvent like n-hexane.[16][17]

GC Method for Residue Analysis:

-

Column: A capillary column such as DB-1 is often used.[19]

-

Detector: An Electron Capture Detector (ECD) or Mass Spectrometry (MS) can be used for sensitive detection.[4][19]

-

Sample Preparation: This typically involves solvent extraction (e.g., with acetone), liquid-liquid partitioning, and a clean-up step using solid-phase extraction (e.g., Florisil column).[4]

Toxicological Studies

Neurotoxicity Assessment in Rats:

-

Dosing: this compound is typically dissolved in a vehicle like corn oil and administered orally to rats.[5][9]

-

Observation: Animals are observed for clinical signs of neurotoxicity, such as tremors, convulsions, and changes in motor activity.[5][9][20]

-

Behavioral Tests: Functional observational batteries (FOB) and open field tests are used to quantify changes in behavior and motor function.[9][20]

-

Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to assess levels of neurotransmitters and markers of oxidative stress.[9][21]

Metabolism Studies:

-

In Vitro: Rat or human liver microsomes are incubated with this compound to study its metabolic fate.[1] The formation of metabolites like 4'-hydroxy-bifenthrin and TFP acid is monitored over time.[1]

-

In Vivo: Radiolabeled (¹⁴C) bifenthrin is administered to rats, and the distribution and excretion of radioactivity in urine, feces, and tissues are analyzed to determine the pharmacokinetic profile and identify major metabolites.[2][3]

Caption: A typical experimental workflow for the analysis of Bifenthrin residues.

References

- 1. Age dependent in vitro metabolism of bifenthrin in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.who.int [apps.who.int]

- 3. 838. Bifenthrin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 4. nucleus.iaea.org [nucleus.iaea.org]

- 5. Bifenthrin Technical Fact Sheet [npic.orst.edu]

- 6. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Bifenthrin-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

- 13. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]

- 15. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]

- 16. jfda-online.com [jfda-online.com]

- 17. "Separation of bifenthrin enantiomers by chiral HPLC and determination " by T.-L. Liu, Y.-S. Wang et al. [jfda-online.com]

- 18. openknowledge.fao.org [openknowledge.fao.org]

- 19. tsijournals.com [tsijournals.com]

- 20. fao.org [fao.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers and Chirality of Bifenthrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of bifenthrin (B131952), a widely used pyrethroid insecticide. Bifenthrin's biological activity and environmental impact are intrinsically linked to its chiral nature. Understanding the properties and behaviors of its individual stereoisomers is critical for accurate risk assessment, the development of more selective and effective pesticides, and for professionals in drug development studying environmental contaminants.

Chemical Structure and Chirality of Bifenthrin

Bifenthrin is a synthetic pyrethroid characterized by a cyclopropane (B1198618) ring and a biphenyl (B1667301) moiety.[1] The molecule possesses two chiral centers on the cyclopropane ring, leading to the potential for multiple stereoisomers.[1][2] However, commercial bifenthrin is predominantly the cis-isomer, which exists as a pair of enantiomers: (1R)-cis-bifenthrin and (1S)-cis-bifenthrin.[3][4] The trans-isomer shows significantly less insecticidal activity and is present in negligible amounts in technical grade bifenthrin.[5]

The logical relationship between the stereoisomers of bifenthrin can be visualized as follows:

Differential Biological Activity of Bifenthrin Stereoisomers

The enantiomers of bifenthrin exhibit significant differences in their biological activity, including insecticidal potency and toxicity to non-target organisms. This enantioselectivity is a crucial factor in assessing the environmental risk of bifenthrin.

Insecticidal Activity and Toxicity to Non-Target Organisms

The insecticidal activity of bifenthrin is primarily attributed to the (1R)-cis-enantiomer, which is significantly more potent than the (1S)-cis-enantiomer.[4] Conversely, the (1S)-cis-enantiomer has been reported to be more toxic to humans.[4]

Studies on aquatic organisms have demonstrated marked differences in the toxicity of the two enantiomers. The (-)-bifenthrin enantiomer, corresponding to the more insecticidally active form, is considerably more toxic to various aquatic species than the (+)-bifenthrin enantiomer.[6][7] For instance, the toxicity of (-)-bifenthrin to Daphnia pulex was found to be approximately 10-fold greater than that of (+)-bifenthrin.[6][7] Similarly, (-)-bifenthrin was about 2-fold more toxic to carp (B13450389) and tilapia.[6][7]

Endocrine Disrupting Effects

Research has also pointed to stereoselective differences in the endocrine-disrupting potential of bifenthrin enantiomers. In an in vitro study using human breast carcinoma MCF-7 cells, 1S-cis-bifenthrin showed a significantly higher relative proliferative effect (74.2%) compared to 1R-cis-bifenthrin (20.9%), indicating a greater potential for estrogenic activity.[8] Furthermore, in Japanese medaka, 1S-cis-bifenthrin induced substantially higher levels of vitellogenin, an egg-yolk precursor protein and a biomarker for estrogenic effects, than 1R-cis-bifenthrin.[8]

Quantitative Data on Bifenthrin Stereoisomers

The following table summarizes key quantitative data related to the physical and toxicological properties of bifenthrin enantiomers.

| Property | (-)-Bifenthrin | (+)-Bifenthrin | Reference |

| Specific Rotation [α]20 365 | -66.41° | +69.63° | [6][7] |

| LC50 (12 hr) for Daphnia pulex | 2.1 µg/L | 28.9 µg/L | [6][7] |

| LC50 (96 hr) for Carp (Cyprinus carpio) | 0.99 µg/L | 2.08 µg/L | [6][7] |

| LC50 (96 hr) for Tilapia (Tilapia spp.) | 0.19 µg/L | 0.80 µg/L | [6][7] |

Experimental Protocols

Chiral Separation of Bifenthrin Enantiomers by HPLC

A common method for the separation of bifenthrin enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatograph

-

Column: Sumichiral OA-2500-I chiral column[6]

-

Mobile Phase: n-hexane, isopropanol, and ethanol (B145695) in a ratio of 99.8/0.06/0.14[6][7]

-

Injection Volume: 20 µL of a 1000 mg/L standard solution[6][7]

-

Detection: UV detector

Procedure:

-

Prepare a standard solution of bifenthrin in a suitable solvent.

-

Set up the HPLC system with the specified chiral column and mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the bifenthrin standard solution.

-

Monitor the elution of the enantiomers using a UV detector. The two enantiomers, (-)-bifenthrin and (+)-bifenthrin, should be well-resolved.[6]

The following diagram illustrates the general workflow for the chiral separation and analysis of bifenthrin.

Aquatic Toxicity Testing

The acute toxicity of individual bifenthrin enantiomers to aquatic organisms can be determined following standardized protocols.

Test Organisms:

-

Daphnia pulex (water flea)

-

Cyprinus carpio (carp)

-

Tilapia spp. (tilapia)

Procedure:

-

Culture the test organisms under controlled laboratory conditions.

-

Prepare a series of test solutions with varying concentrations of the individual bifenthrin enantiomers. A control group with no bifenthrin should also be included.

-

Expose the test organisms to the different concentrations of the enantiomers for a specified period (e.g., 12 hours for Daphnia, 96 hours for fish).[6]

-

Record the mortality at regular intervals.

-

Calculate the LC50 (the concentration that is lethal to 50% of the test organisms) using a suitable statistical method, such as the Probit Method.[6]

Mechanism of Action and Signaling Pathways

Bifenthrin, like other Type I pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system of insects and other organisms.[8] Pyrethroids bind to the sodium channels and modify their gating kinetics, specifically by delaying their closure.[8] This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing and eventual paralysis.

While the primary target is the same for both enantiomers, differences in their binding affinity or interaction with the sodium channel protein likely account for their varying levels of toxicity. The precise molecular interactions that lead to the observed enantioselectivity are a subject of ongoing research.

The following diagram provides a simplified representation of the proposed mechanism of action.

Conclusion

The chirality of bifenthrin is a critical determinant of its biological activity. The two enantiomers, (1R)-cis-bifenthrin and (1S)-cis-bifenthrin, exhibit significant differences in their insecticidal potency, toxicity to non-target organisms, and endocrine-disrupting potential. A thorough understanding of these stereoselective effects is essential for a comprehensive environmental risk assessment and for the development of more target-specific and environmentally benign pesticides. The experimental protocols outlined in this guide provide a framework for the chiral separation and toxicological evaluation of bifenthrin stereoisomers, enabling further research into their distinct biological and environmental fates.

References

- 1. Bifenthrin | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bifenthrin - Wikipedia [en.wikipedia.org]

- 5. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 6. jfda-online.com [jfda-online.com]

- 7. "Separation of bifenthrin enantiomers by chiral HPLC and determination " by T.-L. Liu, Y.-S. Wang et al. [jfda-online.com]

- 8. Bifenthrin Technical Fact Sheet [npic.orst.edu]

In-Depth Technical Guide to the Toxicological Profile of (Rac)-Bifenthrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Bifenthrin is a synthetic pyrethroid insecticide widely used in agricultural and residential settings. As a non-cyano, Type I pyrethroid, its primary mechanism of neurotoxicity involves the disruption of voltage-gated sodium channels in the nervous system. This guide provides a comprehensive overview of the toxicological profile of this compound, detailing its mechanism of action, pharmacokinetic properties, and diverse toxicological endpoints. Quantitative data from acute, sub-chronic, and chronic toxicity studies are systematically presented. Furthermore, this document outlines the methodologies for key toxicological assessments and visualizes critical pathways and experimental workflows to facilitate a deeper understanding of its biological interactions. Regulatory classifications and established reference doses are also summarized to provide a complete toxicological landscape of this compound.

Mechanism of Action

This compound exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1] By binding to the open state of these channels, bifenthrin (B131952) delays their closure, leading to a prolonged influx of sodium ions.[2] This persistent depolarization results in nerve hyperexcitability, characterized by repetitive firing, tremors, and eventual paralysis in insects.[3] While the fundamental mechanism is similar in mammals, differences in sodium channel sensitivity, higher body temperature, and more efficient metabolism contribute to a lower toxicity profile in mammalian species.[2]

Recent studies suggest that bifenthrin may exhibit a mixed Type I/II mode of action, as it can also induce some effects characteristic of Type II pyrethroids.[4] Additionally, at sub-lethal concentrations, bifenthrin has been shown to disrupt calcium homeostasis and signaling pathways, such as the mTOR pathway, independent of its primary action on sodium channels, which may contribute to its developmental neurotoxicity.

Below is a diagram illustrating the signaling pathway of bifenthrin's interaction with voltage-gated sodium channels.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by slow absorption, wide distribution, rapid metabolism, and efficient excretion.

-

Absorption: Following oral administration, bifenthrin is slowly and incompletely absorbed from the gastrointestinal tract.[5] Dermal absorption is generally low.

-

Distribution: Due to its lipophilic nature, bifenthrin distributes to various tissues, with a tendency to accumulate in fatty tissues.

-

Metabolism: Bifenthrin undergoes extensive metabolism in the liver, primarily through two main pathways:

-

Hydrolysis: Cleavage of the ester linkage, a common metabolic route for pyrethroids.

-

Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. The major metabolites include 2-methyl-3-phenylbenzyl alcohol and 2-methyl-3-phenylbenzoic acid.[1]

-

-

Excretion: The metabolites of bifenthrin are rapidly excreted from the body, primarily in the feces, with a smaller proportion eliminated in the urine.[6] Most of the administered dose is excreted within 3 to 7 days.[5]

The metabolic pathway of bifenthrin is depicted in the following diagram.

Toxicological Endpoints

Acute Toxicity

This compound exhibits moderate to high acute toxicity depending on the route of administration and the species. Signs of acute toxicity are consistent with its neurotoxic mechanism of action and include tremors, convulsions, salivation, and ataxia.[7]

Table 1: Acute Toxicity of this compound

| Species | Route | LD50/LC50 | Reference |

| Rat (female) | Oral | 54 mg/kg | [7] |

| Rat (male) | Oral | 70 mg/kg | [7] |

| Mouse | Oral | 43 mg/kg | [1] |

| Rabbit | Dermal | >2,000 mg/kg | [7] |

| Rat | Inhalation | 0.8 mg/L (4h) | [6] |

| Mallard Duck | Oral | 2,150 mg/kg | [7] |

| Bobwhite Quail | Oral | 1,800 mg/kg | [1] |

| Rainbow Trout | Aquatic (96h) | 0.15 µg/L | [2] |

| Daphnia magna | Aquatic (48h) | 1.6 µg/L | [2] |

Sub-chronic and Chronic Toxicity

Repeated exposure to this compound can lead to cumulative neurotoxic effects. The primary endpoint observed in sub-chronic and chronic studies is tremors.

Table 2: Sub-chronic and Chronic Toxicity of this compound (No-Observed-Adverse-Effect Level - NOAEL and Lowest-Observed-Adverse-Effect-Level - LOAEL)

| Species | Duration | NOAEL | LOAEL | Endpoint | Reference |

| Rat | 90-day | 3.8 mg/kg/day | 7.5 mg/kg/day | Tremors | [6] |

| Dog | 1-year | 1.5 mg/kg/day | 3.0 mg/kg/day | Tremors | [6] |

| Rabbit | 21-day (dermal) | 100 mg/kg/day | 500 mg/kg/day | Tremors, loss of muscle control | [1] |

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in long-term rodent bioassays. The U.S. Environmental Protection Agency (EPA) has classified bifenthrin as a Group C "Possible Human Carcinogen".[5] This classification is based on an increased incidence of urinary bladder tumors in male mice at high doses.[6] However, carcinogenicity was not observed in rats.[5]

Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays. The majority of studies have shown that bifenthrin is not genotoxic.[6] It did not induce mutations in the Ames test and was negative in in vivo rat bone marrow cytogenetic assays.[1]

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive or developmental toxicant. In a two-generation reproductive toxicity study in rats, no adverse effects on reproductive parameters were observed at the highest dose tested.[6] Developmental toxicity, such as an increased incidence of hydroureter, was only observed at doses that were also maternally toxic (i.e., caused tremors in the dams).[6] Bifenthrin did not cause birth defects in rats or rabbits.[5][6]

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Endpoint | Reference |

| Rat | Two-generation reproduction | 3.0 mg/kg/day | 5.0 mg/kg/day | Reduced maternal body weight, tremors | [6] |

| Rat | Developmental (gavage) | 1.0 mg/kg/day | 1.0 mg/kg/day | Maternal tremors, increased fetal hydroureter | [6] |

| Rabbit | Developmental (gavage) | 2.7 mg/kg/day | 8.0 mg/kg/day | Maternal head and forelimb twitching | [1] |

Experimental Protocols

The toxicological evaluation of this compound follows standardized protocols established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA's Office of Chemical Safety and Pollution Prevention (OCSPP).

Carcinogenicity Bioassay (Following OECD Guideline 451)

-

Test System: Typically, two rodent species (e.g., rats and mice) are used. Groups of at least 50 males and 50 females per dose level are recommended.

-

Dose Administration: The test substance is administered daily, usually in the diet, for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels plus a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for histopathological evaluation.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

-

Test System: The rat is the preferred species.

-

Experimental Design: The study involves two generations of animals (P and F1). The P generation animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation. The F1 generation is selected from the offspring of the P generation and is also exposed to the test substance through maturity, mating, and the production of an F2 generation.

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

-

Offspring: Viability, sex ratio, body weight, physical and functional development, and gross pathology.

-

-

Data Analysis: Reproductive and developmental indices are calculated and statistically compared between treated and control groups.

Developmental Neurotoxicity Study (Following OECD Guideline 426)

-

Test System: The rat is the preferred species.

-

Exposure Period: Mated females are exposed to the test substance from gestation day 6 through lactation day 21.

-

Assessments:

-

Maternal: Clinical observations, body weight, and food consumption.

-

Offspring: Viability, body weight, physical development landmarks, motor activity, auditory startle response, learning and memory, and brain weights and neuropathology at various postnatal ages.

-

-

Data Analysis: Behavioral and neuropathological data are statistically analyzed to identify any treatment-related effects on the developing nervous system.

The general workflow for a developmental neurotoxicity study is illustrated below.

Environmental Fate and Ecotoxicology

This compound has a low potential to contaminate groundwater due to its low water solubility and strong adsorption to soil particles.[1] However, it can enter surface waters through runoff and spray drift. In aquatic environments, it is highly toxic to fish and aquatic invertebrates.[1][7] Bifenthrin is also very highly toxic to bees.[1] It is relatively stable to hydrolysis and photolysis in water.[1]

The workflow for assessing the aquatic ecotoxicity of a pesticide like bifenthrin is outlined below.

Regulatory Information and Reference Doses

Regulatory agencies have established reference doses for bifenthrin to protect human health.

Table 4: Regulatory Reference Doses for Bifenthrin

| Agency/Guideline | Reference Dose | Value | Basis | Reference |

| U.S. EPA | Acute Reference Dose (aRfD) | 0.328 mg/kg/day | LOAEL of 70.3 mg/kg/day for clinical observations, motor activity, and mortality in rats. | [1] |

| U.S. EPA | Chronic Reference Dose (cRfD) | 0.013 mg/kg/day | LOAEL of 2.7 mg/kg/day for increased incidence of tremors in a one-year oral toxicity study in dogs. | [1] |

| JMPR | Acceptable Daily Intake (ADI) | 0.02 mg/kg bw | NOAEL of 1.5 mg/kg bw/day for decreased body-weight gain and tremors in a 1-year study in dogs. | [6] |

Conclusion

The toxicological profile of this compound is well-characterized, with its primary mode of action being the disruption of voltage-gated sodium channels. It exhibits moderate to high acute toxicity, with neurotoxic signs such as tremors being the most sensitive endpoint in repeated dose studies. While classified as a possible human carcinogen based on mouse data, it is not considered genotoxic or a primary reproductive or developmental toxicant. Its high toxicity to aquatic organisms and bees necessitates careful management to mitigate environmental risks. The established reference doses provide a basis for risk assessment and ensuring human safety. This technical guide provides a comprehensive resource for professionals involved in the research, development, and safety assessment of this compound.

References

- 1. Bifenthrin Technical Fact Sheet [npic.orst.edu]

- 2. Risk Assessment of a Synthetic Pyrethroid, Bifenthrin on Pulses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. Bifenthrin Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bifenthrin Fact Sheet [npic.orst.edu]

- 6. fao.org [fao.org]

- 7. 4farmers.com.au [4farmers.com.au]

(Rac)-Bifenthrin Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of (Rac)-Bifenthrin in soil and water environments. It includes detailed experimental protocols, quantitative data on degradation rates, and visualizations of the degradation pathways and experimental workflows.

Introduction

Bifenthrin (B131952) is a synthetic pyrethroid insecticide and acaricide widely used in agricultural and residential settings.[1][2] Its persistence and potential for environmental contamination necessitate a thorough understanding of its degradation pathways in soil and water. This guide synthesizes current scientific knowledge on the abiotic and biotic degradation processes that transform this compound, leading to its eventual mineralization or the formation of various degradation products.

Degradation Pathways of this compound

The degradation of this compound in the environment proceeds through several key pathways, including hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by environmental factors such as pH, temperature, sunlight, and microbial activity.

Abiotic Degradation

Hydrolysis: The ester linkage in the bifenthrin molecule is susceptible to hydrolysis, breaking the molecule into two primary fragments: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid) and (2-methyl-[1,1'-biphenyl]-3-yl)methanol (BP alcohol).[3][4] This is a major degradation pathway, particularly under alkaline conditions.[5] Bifenthrin is relatively stable to hydrolysis at neutral and acidic pH.[3]

Photolysis: In water and on soil surfaces, bifenthrin can undergo photodegradation when exposed to sunlight.[6][7] The aqueous photolysis half-life can range from 276 to 416 days.[3] Photodegradation can lead to isomerization of the parent molecule and the formation of various photoproducts through oxidation and cleavage of the molecule.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of bifenthrin in soil and water.[6] A variety of microorganisms, including bacteria and fungi, have been shown to degrade bifenthrin.[8][9][10][11] The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester bond, similar to abiotic hydrolysis.[8] This initial step detoxifies the parent compound. The resulting TFP acid and BP alcohol can be further metabolized by microorganisms.[12] A key metabolite formed through microbial action is 4'-hydroxy bifenthrin.[3]

Quantitative Data on Bifenthrin Degradation

The rate of bifenthrin degradation is typically expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The half-life of bifenthrin is highly variable and depends on the environmental matrix and conditions.

| Matrix | Condition | Half-life (days) | Reference(s) |

| Soil | Aerobic | 97 - 250 | [3] |

| Field Dissipation | 122 - 345 | [3] | |

| Sandy Loam (Non-sterile) | 147 | ||

| Sandy Loam (Sterile) | 330 | ||

| Water | Aqueous Photolysis | 276 - 416 | [3] |

| Hydrolysis (pH 5, 7, 9 at 25°C) | Stable over 30 days | [3] | |

| Sediment (Aerobic, 20°C) | 365 - 487 (12-16 months) | [3] | |

| Sediment (Anaerobic, 20°C) | 243 - 487 (8-16 months) | [3] |

Table 1: Half-life of Bifenthrin in Soil and Water under Various Conditions.

| Degradation Product | Formation Pathway | Environmental Compartment | Reference(s) |

| 4'-hydroxy bifenthrin | Microbial Oxidation | Soil, Sediment | [3] |

| TFP Acid | Hydrolysis (Abiotic & Biotic) | Soil, Water | [4] |

| BP Alcohol | Hydrolysis (Abiotic & Biotic) | Soil, Water | [4] |

| 2-methyl-3-phenylbenzoic acid (BP Acid) | Oxidation of BP Alcohol | Soil, Water | [3] |

Table 2: Major Degradation Products of this compound.

Experimental Protocols

This section outlines generalized protocols for studying the degradation of this compound in soil and water. These protocols are based on methodologies reported in the scientific literature and can be adapted for specific research needs.

Soil Degradation Study (Aerobic)

This protocol describes a laboratory experiment to determine the aerobic degradation rate of bifenthrin in soil.

-

Soil Collection and Preparation:

-

Collect fresh soil from a site with no recent pesticide application.

-

Sieve the soil (e.g., 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

-

Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

-

-

Fortification and Incubation:

-

Weigh a known amount of prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass jars).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Fortify the soil samples with the bifenthrin stock solution to achieve the desired initial concentration. Ensure even distribution.

-

Allow the solvent to evaporate in a fume hood.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), collect replicate soil samples.

-

Extract bifenthrin and its metabolites from the soil using an appropriate solvent system. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][13]

-

Add acetonitrile (B52724) and a salt mixture (e.g., MgSO₄, NaCl) to the soil sample in a centrifuge tube.[13]

-

Shake vigorously and centrifuge to separate the acetonitrile layer.[13]

-

-

-

Cleanup and Analysis:

-

The acetonitrile extract may require a cleanup step to remove interfering co-extractives. This can be done using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18.[14]

-

Analyze the final extract for the concentration of bifenthrin and its degradation products using analytical instrumentation such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][15][16][17]

-

Water Degradation Study (Hydrolysis)

This protocol details an experiment to assess the abiotic hydrolysis of bifenthrin in water.

-

Solution Preparation:

-

Prepare buffer solutions at different pH values (e.g., pH 5, 7, and 9).

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

Spike the buffer solutions with the bifenthrin stock solution to a known initial concentration. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

-

-

Incubation:

-

Dispense the spiked buffer solutions into sterile, sealed glass vessels (e.g., amber vials) to prevent photodegradation and microbial contamination.

-

Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Extraction:

-

At specified time points, sacrifice replicate vessels for each pH.

-

Extract bifenthrin from the aqueous solution using a suitable organic solvent (e.g., n-hexane, dichloromethane) via liquid-liquid extraction.[18]

-

-

Analysis:

-

Analyze the organic extracts for the concentration of bifenthrin using GC-ECD, GC-MS, or LC-MS/MS.

-

Water Degradation Study (Photolysis)

This protocol outlines an experiment to investigate the photodegradation of bifenthrin in water.

-

Solution Preparation:

-

Prepare a solution of this compound in purified water (e.g., Milli-Q). A photosensitizer (e.g., acetone) may be added to simulate indirect photolysis in natural waters.

-

Dispense the solution into quartz tubes or other UV-transparent vessels.

-

-

Irradiation:

-

Place the vessels in a photolysis reactor equipped with a light source that simulates sunlight (e.g., a xenon arc lamp).[19]

-

Maintain a constant temperature during the experiment.

-

Include dark controls (vessels wrapped in aluminum foil) to differentiate between photodegradation and other degradation processes.

-

-

Sampling and Analysis:

-

At selected time intervals, remove replicate vessels for analysis.

-

Extract and analyze the samples for bifenthrin and its photoproducts as described in the hydrolysis protocol.

-

Conclusion

The degradation of this compound in soil and water is a complex process involving multiple abiotic and biotic pathways. Hydrolysis of the ester linkage and microbial degradation are the primary routes of transformation, leading to the formation of less toxic metabolites. The persistence of bifenthrin is highly dependent on environmental conditions, with longer half-lives observed in sterile, anaerobic, and low-temperature environments. The experimental protocols outlined in this guide provide a framework for researchers to investigate the environmental fate of bifenthrin and to develop strategies for the remediation of contaminated sites. A thorough understanding of these degradation processes is crucial for assessing the environmental risk of bifenthrin and for the development of more environmentally benign pest control solutions.

References

- 1. hpst.cz [hpst.cz]

- 2. researchgate.net [researchgate.net]

- 3. Bifenthrin Technical Fact Sheet [npic.orst.edu]

- 4. Bifenthrin | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial detoxification of bifenthrin insecticide by selected fungal strains and optimizing conditions using response surface methodology for agricultural sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rbes.rovedar.com [rbes.rovedar.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. researchgate.net [researchgate.net]

- 17. LC-MS/MS method for the simultaneous quantification of pyriproxyfen and bifenthrin and their dissipation kinetics under field conditions in chili and brinjal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tsijournals.com [tsijournals.com]

- 19. cris.unibo.it [cris.unibo.it]

The Neurotoxicological Profile of Bifenthrin in Non-Target Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifenthrin (B131952), a third-generation synthetic pyrethroid insecticide, is widely utilized in agricultural and residential settings for its high insecticidal activity and photostability. However, its extensive use raises significant concerns regarding its neurotoxic effects on non-target organisms. This technical guide provides an in-depth examination of the neurotoxic mechanisms of bifenthrin, its impact on various non-target species, and the experimental methodologies used to assess these effects. Bifenthrin primarily acts on voltage-gated sodium channels, leading to neuronal hyperexcitability. Emerging evidence also points to the induction of oxidative stress, modulation of neurotransmitter systems, and disruption of key signaling pathways as critical components of its toxicity profile. This document synthesizes quantitative data, details experimental protocols, and presents visual diagrams of the implicated signaling pathways to serve as a comprehensive resource for the scientific community.

Mechanism of Action

Bifenthrin is classified as a Type I pyrethroid, although it exhibits properties intermediate between Type I and Type II pyrethroids.[1][2][3] Its primary molecular target is the voltage-gated sodium channel (VGSC) in the neuronal membranes of both invertebrates and vertebrates.[1][4][5]

Bifenthrin binds to the VGSCs and modifies their gating kinetics, specifically by delaying their closure.[4][6][7] This action results in a prolonged influx of sodium ions, leading to membrane depolarization and a state of hyperexcitability within the neuron.[1] This sustained neuronal firing disrupts normal nerve function, causing the observable signs of neurotoxicity.[3] Studies on rat cerebral cortical neurons have shown that bifenthrin induces a pronounced late sodium current and a slowly-decaying tail current following repolarization.[1][5] It also causes a concentration-dependent shift in the steady-state activation and inactivation of these channels.[1][5]

While the primary target is the VGSC, other mechanisms contribute to bifenthrin's neurotoxicity, including the induction of oxidative stress, alteration of neurotransmitter levels, and disruption of calcium homeostasis.[8][9][10][11]

dot graph "Bifenthrin_Primary_Mechanism_of_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Bifenthrin [label="Bifenthrin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated\nSodium Channel (VGSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_Influx [label="Prolonged Na+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Sustained Membrane\nDepolarization", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperexcitability [label="Neuronal\nHyperexcitability", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotoxicity [label="Neurotoxic Symptoms\n(Tremors, Convulsions)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Bifenthrin -> VGSC [label="Binds to and\nmodifies gating"]; VGSC -> Na_Influx [label="Delays closure"]; Na_Influx -> Depolarization; Depolarization -> Hyperexcitability; Hyperexcitability -> Neurotoxicity; }

Caption: Primary mechanism of bifenthrin neurotoxicity.

Neurotoxic Effects on Mammalian Systems

Studies in rodent models have demonstrated a range of neurotoxic effects following bifenthrin exposure.

Acute Neurotoxicity and Behavioral Effects

Acute oral exposure to bifenthrin in rats induces symptoms characteristic of pyrethroid poisoning, including fine tremors, clonic convulsions, increased head shaking, pawing, and impaired motor activity.[4][8][9] In a developmental neurotoxicity study, bifenthrin produced tremors and clonic convulsions in both dams and pups.[2]

Oxidative Stress and Neuroinflammation

A significant secondary mechanism of bifenthrin-induced neurotoxicity is the induction of oxidative stress in various brain regions, including the frontal cortex, corpus striatum, and hippocampus.[8][9][12] Exposure leads to increased lipid peroxidation (LPO) and protein carbonyl levels, alongside a reduction in the activity of key antioxidant enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[8][9][12] This oxidative stress is linked to neuroinflammation, with studies showing increased expression of pro-inflammatory cytokines like TNF-α and IL-6, and activation of the NF-κB signaling pathway.[13][14][15]

dot graph "Bifenthrin_Oxidative_Stress_Pathway" { graph [rankdir="TD", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Bifenthrin [label="Bifenthrin Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidants [label="Decreased Antioxidant Enzymes\n(SOD, CAT, GPx)", fillcolor="#FBBC05", fontcolor="#202124"]; LPO_PC [label="Increased Lipid Peroxidation\n& Protein Carbonyls", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="Activation of\nNF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Increased Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Damage [label="Neuronal Damage &\nCognitive Impairment", fillcolor="#34A853", fontcolor="#FFFFFF"];

Bifenthrin -> ROS; Bifenthrin -> Antioxidants; ROS -> LPO_PC; ROS -> NFkB; LPO_PC -> Neuronal_Damage; NFkB -> Cytokines; Cytokines -> Neuroinflammation; Neuroinflammation -> Neuronal_Damage; }

Caption: Bifenthrin-induced oxidative stress and neuroinflammation.

Neurochemical Alterations

Bifenthrin exposure alters the levels of several key neurotransmitters in the brain.[8][9] Studies in rats have shown significant reductions in dopamine (B1211576) (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), as well as serotonin (B10506) (5-HT) and epinephrine (B1671497) (EPN) in the frontal cortex, corpus striatum, and hippocampus.[8][9] Conversely, levels of norepinephrine (B1679862) (NE) and the dopamine metabolite homovanillic acid (HVA) were found to be elevated.[8][9][16] Additionally, a decrease in the activity of acetylcholinesterase (AChE) has been observed in these brain regions.[8][9]

Quantitative Toxicity Data in Mammals

| Species | Route of Exposure | Parameter | Value | Reference |

| Mouse | Oral | LD50 | 43 mg/kg | [4] |

| Rat | Oral | LD50 | 53.4 - 210.4 mg/kg | [4] |

| Rat | Oral (30 days) | LOAEL (Behavioral) | 3.5 mg/kg/day | [9] |

| Rat | Oral (30 days) | LOAEL (Biochemical) | 3.5 mg/kg/day | [9] |

| Rat | Dietary (DNT Study) | Maternal NOAEL | 3.6 mg/kg/day | [17] |

| Rat | Dietary (DNT Study) | Offspring NOAEL | 3.6 mg/kg/day | [17] |

| Rabbit | Dermal | NOAEL | 88 mg/kg/day | [18] |

Neurotoxic Effects on Aquatic Organisms

Bifenthrin is highly toxic to aquatic life, with significant neurotoxic effects observed in fish and invertebrates at environmentally relevant concentrations.

Fish

In zebrafish (Danio rerio) embryos and larvae, bifenthrin exposure at concentrations as low as 103.9 µg/L affects tail-coiling and touch-evoked responses, and alters behaviors such as distance moved and turn angle.[19] These behavioral changes are associated with concentration-dependent decreases in acetylcholinesterase and dopamine levels.[19] Furthermore, bifenthrin exposure in zebrafish has been shown to upregulate genes related to neurodevelopment and downregulate genes associated with neurotransmission.[19] In juvenile rainbow trout (Oncorhynchus mykiss), exposure to environmentally relevant concentrations (15 and 30 ng/L) led to the dysregulation of pathways involved in gonadotropin-releasing hormone signaling and induced apoptosis in brain cells.[10][20] Bifenthrin also alters lipid metabolism in the brains of rainbow trout, which is predicted to disrupt the dopaminergic system.[21][22]

Aquatic Invertebrates

Bifenthrin is extremely toxic to aquatic invertebrates. For instance, the 48-hour EC50 for Daphnia magna is reported to be 1.6 ppb, and the 96-hour LC50 for Mysidopsis bahia is 3.97 ppt.[4]

Quantitative Toxicity Data in Aquatic Organisms

| Species | Duration | Parameter | Value | Reference |

| Daphnia magna | 48 hours | EC50 | 1.6 ppb | [4] |

| Ceriodaphnia dubia | - | LC50 | 0.07 ppb | [4] |

| Mysidopsis bahia | 96 hours | LC50 | 3.97 ppt | [4] |

| Zebrafish (Danio rerio) | 120 hours | LOAEL (Behavioral) | 103.9 µg/L | [19] |

| Rainbow Trout (Oncorhynchus mykiss) | 2 weeks | LOAEL (Transcriptomic) | 15 ng/L | [10] |

Experimental Protocols

In Vivo Mammalian Neurotoxicity Assessment

Objective: To assess the neurotoxic effects of bifenthrin in adult male Wistar rats following sub-acute oral exposure.

Methodology:

-

Animal Model: Adult male Wistar rats.

-

Dosing: Bifenthrin administered orally (p.o.) via gavage at doses of 3.5 and 7 mg/kg body weight for 30 consecutive days. A control group receives the vehicle (e.g., corn oil).[9]

-

Behavioral Assessment: A battery of behavioral tests is conducted after the 30-day exposure period.

-

Neurochemical Analysis: 24 hours after the final dose, animals are euthanized, and brain regions (frontal cortex, corpus striatum, hippocampus) are dissected.

-

Neurotransmitter Analysis: Levels of dopamine, serotonin, and their metabolites are quantified using High-Performance Liquid Chromatography (HPLC).[9]

-

Acetylcholinesterase (AChE) Activity: Assayed spectrophotometrically using the Ellman method.[9]

-

Oxidative Stress Markers: Lipid peroxidation (as TBARS), protein carbonyl content, and the activity of antioxidant enzymes (SOD, CAT, GPx) are measured using established spectrophotometric assays.[9][12]

-

dot graph "Experimental_Workflow_Mammalian_Neurotoxicity" { graph [rankdir="TD", splines=true, overlap=false, nodesep=0.5, size="7.6,6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Animal Acclimatization\n(Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="30-Day Oral Dosing\n(Bifenthrin or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral [label="Behavioral Assessments\n(Open Field, Rota-rod, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Euthanasia [label="Euthanasia & Brain Dissection\n(24h post-last dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochemical [label="Biochemical & Neurochemical Analysis\n(HPLC, Spectrophotometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dosing; Dosing -> Behavioral; Behavioral -> Euthanasia; Euthanasia -> Biochemical; }

Caption: Workflow for in vivo mammalian neurotoxicity assessment.

In Vitro Neurotoxicity Assessment

Objective: To evaluate the cytotoxic and inflammatory effects of bifenthrin on a human neuroblastoma cell line.

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SK-N-SH) are cultured in appropriate media and seeded in multi-well plates.[13]

-

Compound Exposure: Cells are treated with varying concentrations of bifenthrin for a defined period (e.g., 24 hours).[13]

-

Cytotoxicity Assays:

-

MTT Assay: To measure cell viability by assessing mitochondrial metabolic activity.[13]

-

LDH Assay: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase from damaged cells.[13]

-

-

Oxidative Stress and Inflammation Markers:

-

ROS Measurement: Intracellular reactive oxygen species are quantified using fluorescent probes like DCFH-DA.[13]

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant are measured by ELISA.[13]

-

Gene and Protein Expression: Changes in the expression of inflammatory markers (e.g., COX-2, NF-κB) are assessed using qPCR and Western blotting.[13]

-

Conclusion

The data presented in this guide underscore the significant neurotoxic potential of bifenthrin to a range of non-target organisms. The primary mechanism of action via the disruption of voltage-gated sodium channels is well-established. However, the downstream effects, including the induction of oxidative stress, neuroinflammation, and alteration of neurotransmitter systems, are crucial for a complete understanding of its toxicity profile. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of toxicology, neuropharmacology, and environmental science. Further research is warranted to elucidate the long-term consequences of low-level bifenthrin exposure and to develop more targeted strategies for mitigating its adverse effects on non-target species.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bifenthrin Technical Fact Sheet [npic.orst.edu]

- 5. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nepc.gov.au [nepc.gov.au]

- 7. fbn.com [fbn.com]

- 8. Bifenthrin-induced neurotoxicity in rats: involvement of oxidative stress - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 9. Bifenthrin-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptomic and Histopathological Effects of Bifenthrin to the Brain of Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bifenthrin causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bifenthrin insecticide promotes oxidative stress and increases inflammatory mediators in human neuroblastoma cells through NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrethroid bifenthrin induces oxidative stress, neuroinflammation, and neuronal damage, associated with cognitive and memory impairment in murine hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. fao.org [fao.org]

- 18. Bifenthrin Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adverse effects of bifenthrin exposure on neurobehavior and neurodevelopment in a zebrafish embryo/larvae model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The Use of Non-targeted Lipidomics and Histopathology to Characterize the Neurotoxicity of Bifenthrin to Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

(Rac)-Bifenthrin CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (Rac)-Bifenthrin, a widely used synthetic pyrethroid insecticide. It covers the fundamental chemical identifiers, physicochemical properties, and detailed toxicological data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, synthesis, analytical methodologies, and environmental fate. All quantitative data is presented in structured tables for ease of comparison, and a diagram illustrating its mechanism of action is included.

Chemical Identity and Properties

This compound is a synthetic pyrethroid insecticide and acaricide known for its broad-spectrum efficacy against a variety of pests.[1][2] It is a racemic mixture of isomers.[3]

| Identifier | Value |

| Chemical Name | (2-methyl[1,1'-biphenyl]-3-yl)methyl 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethylcyclopropane-1-carboxylate |

| CAS Number | 82657-04-3[2][4][5][6] |

| Molecular Formula | C₂₃H₂₂ClF₃O₂[5][6] |

| Molecular Weight | 422.87 g/mol [5][7] |

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Off-white to pale tan waxy solid | [1][2] |

| Odor | Faint, slightly sweet | [1][2] |

| Melting Point | 68-70.6 °C | [2] |

| Water Solubility | 0.1 mg/L | [2][7] |

| Solubility in other solvents | Soluble in methylene (B1212753) chloride, acetone, chloroform, ether, and toluene | [2] |

| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25 °C | [8] |

| Octanol-Water Partition Coefficient (Kow) | >6 | [2] |

Mechanism of Action

Bifenthrin (B131952) is a Type I pyrethroid that primarily targets the nervous system of insects.[8] Its mode of action involves the disruption of sodium channel function in nerve cells.[9]

Bifenthrin binds to the voltage-gated sodium channels, delaying their closure.[8] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, which results in paralysis and ultimately, the death of the insect.[9] While the mechanism is similar in mammals, pyrethroids are less toxic to them due to higher body temperatures, larger body size, and a lower sensitivity of the ion channel sites.[8]

Caption: Mechanism of action of Bifenthrin on insect neuron sodium channels.

Synthesis

The synthesis of Bifenthrin typically involves the esterification of 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride with 2-methyl-3-phenylbenzyl alcohol.[10]

Experimental Protocol: Synthesis of Bifenthrin

A common method for preparing bifenthrin involves the following steps:

-

Reaction Setup: Toluene is used as a solvent, and 2-methyl-3-biphenylmethanol (B137470) is added and dissolved by warming to 50-55 °C for 0.5-1.0 hour. The solution is then cooled to 10-15 °C.[10]

-

Addition of Reagents: An acid-binding agent (such as an alkali metal or alkaline earth metal compound), water, and a catalyst are added to the mixture.[10]

-

Condensation Reaction: The mixture is warmed to 18-20 °C, and trifluorochlorochrysanthemoyl chloride is added dropwise over a period of 4 hours. The reaction is then maintained at this temperature for 6-7 hours.[10]

-

Workup: After the reaction is complete, the mixture is allowed to stand for layering. The organic layer is washed sequentially with a dilute acid solution, a dilute alkali solution, and water until neutral.[10]

-

Isolation: The organic layer is then subjected to reduced pressure distillation to remove the solvent, yielding the bifenthrin product.[10]

This process has been reported to achieve high yields (92.0-95.0%) and high product content (95.0-98.5%).[10]

Analytical Methodology